

BDP FL NHS Ester: A Comparative Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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For researchers, scientists, and drug development professionals at the forefront of biological imaging and quantitative analysis, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of **BDP FL NHS Ester** with its common alternatives, supported by quantitative performance data and detailed experimental protocols.

BDP FL NHS Ester is a bright, photostable, green-fluorescent dye that has emerged as a superior alternative to traditional fluorophores for a variety of applications.^{[1][2][3]} Its core structure, a boron-dipyrromethene (BODIPY) dye, imparts exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.^{[1][4][5]} The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines on proteins, antibodies, and other biomolecules.^{[4][6][7]}

Performance Comparison of BDP FL NHS Ester and Alternatives

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. **BDP FL NHS Ester** and its alternatives are frequently used for applications in the 488 nm channel.^{[2][3]} The following tables summarize the key photophysical parameters for BDP FL and its common competitors.

Table 1: Photophysical Properties of Green Fluorescent Dyes

Property	BDP FL	Fluorescein (FITC)	Alexa Fluor™ 488	DyLight™ 488	Cy2™
Excitation Max (nm)	502-503[1][3][8]	~494	~495[9]	~493[9]	~489
Emission Max (nm)	509-511[3][10][11]	~518	~519[9]	~518[9]	~506
Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	82,000-92,000[3][8][12]	~75,000	~71,000-73,000[9]	~70,000[9]	~150,000
Fluorescence Quantum Yield (Φ)	0.97[8][13]	~0.92	~0.92[9]	High[9]	~0.12
Brightness (ε * Φ)	~79,540 - 89,240	~69,000	~65,320 - 67,160	High	~18,000

Table 2: Photostability Comparison

Dye	Photostability
BDP FL	High[2][4][14]
Fluorescein (FITC)	Low (prone to photobleaching)[4]
Alexa Fluor™ 488	High[9]
DyLight™ 488	High
Cy2™	Moderate

Key Applications of BDP FL NHS Ester

The advantageous properties of **BDP FL NHS Ester** make it a versatile tool for a wide range of applications in biological research, including:

- Protein and Antibody Labeling: The NHS ester chemistry allows for robust and reliable covalent labeling of proteins and antibodies for use in various downstream applications.[\[10\]](#)[\[15\]](#)[\[16\]](#)
- Fluorescence Microscopy: Its high brightness and photostability are ideal for high-resolution cellular imaging and time-lapse experiments with minimal signal loss.[\[4\]](#)[\[10\]](#)
- Flow Cytometry: The sharp emission spectrum of BDP FL reduces spectral overlap in multicolor experiments, enabling more accurate cell population analysis.[\[4\]](#)[\[10\]](#)
- Immunoassays: BDP FL-labeled antibodies are widely used for sensitive detection in techniques like ELISA and Western blotting.[\[17\]](#)
- Live-Cell Imaging: The dye is suitable for tracking dynamic biological processes in real-time due to its resistance to photobleaching.[\[10\]](#)

Experimental Protocols

Protein Labeling with BDP FL NHS Ester

This protocol describes a general procedure for labeling proteins with **BDP FL NHS Ester**. Optimization may be required for specific proteins.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
- **BDP FL NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., gel filtration)

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[\[6\]](#)

- Prepare Dye Stock Solution: Immediately before use, dissolve the **BDP FL NHS Ester** in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[\[18\]](#)
- Labeling Reaction:
 - Slowly add the desired molar excess of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is a common starting point.[\[17\]](#)
 - Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[\[17\]](#)
- Purification:
 - Remove unreacted dye by passing the reaction mixture through a gel filtration column.[\[6\]](#)
 - Collect the fractions containing the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).[\[15\]](#)

Immunofluorescence Staining of Cultured Cells

This protocol outlines a typical workflow for indirect immunofluorescence staining using a BDP FL-labeled secondary antibody.

Materials:

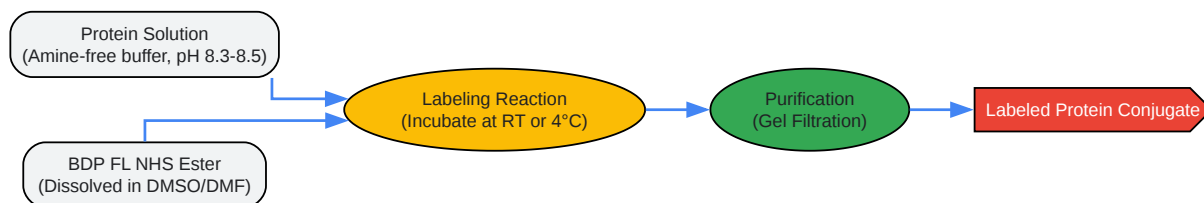
- Cultured cells on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody

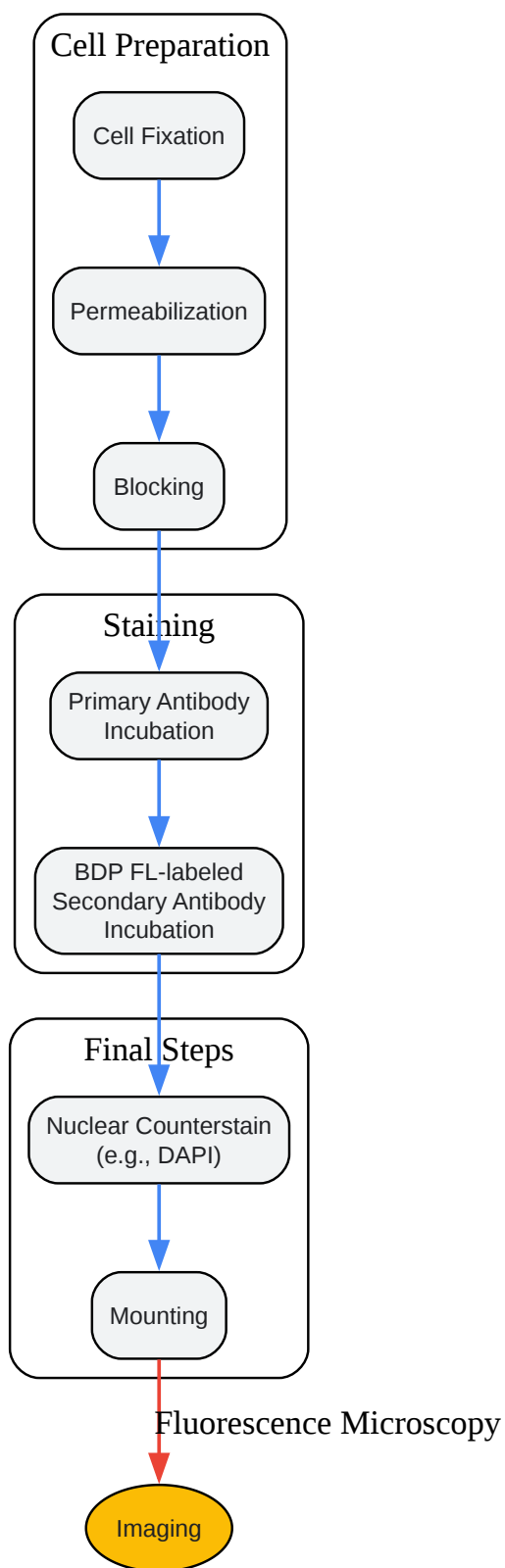
- BDP FL-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- **Cell Culture and Fixation:** Culture cells to the desired confluency, wash with PBS, and fix with fixation buffer for 10-20 minutes at room temperature.[\[18\]](#)
- **Permeabilization and Blocking:** Wash the cells with PBS, permeabilize if necessary, and then block with blocking buffer for 30-60 minutes.[\[18\]](#)
- **Primary Antibody Incubation:** Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells with PBS and then incubate with the BDP FL-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Counterstaining and Mounting:** Wash the cells with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Visualize the stained cells using a fluorescence microscope with the appropriate filter set for BDP FL.

Visualizations





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